![molecular formula C5H7ClN4O B2474077 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 400878-07-1](/img/structure/B2474077.png)
4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C5H7ClN4O and a molecular weight of 174.59 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide comprises of a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Scientific Research Applications
Pharmaceutical Development
4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors. This compound can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties .
Agricultural Chemistry
In agricultural chemistry, 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of agrochemicals, including herbicides and pesticides. Its ability to inhibit specific biological pathways in plants and pests makes it a crucial component in the development of effective and selective agricultural products .
Material Science
This compound is also explored in material science for the creation of novel materials with specific properties. For instance, it can be used in the synthesis of polymers and resins that require particular thermal stability or chemical resistance. Its incorporation into material matrices can enhance the performance and durability of the final products.
Coordination Chemistry
In coordination chemistry, 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide serves as a ligand that can form complexes with various metal ions. These metal complexes are studied for their potential applications in catalysis, where they can facilitate chemical reactions under mild conditions. Additionally, these complexes are investigated for their electronic and magnetic properties .
Analytical Chemistry
The compound is used in analytical chemistry as a reagent for the detection and quantification of certain ions and molecules. Its reactivity with specific analytes allows it to be employed in various analytical techniques, including spectrophotometry and chromatography. This application is crucial for environmental monitoring and quality control in industrial processes .
Biochemical Research
In biochemical research, 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is utilized to study enzyme mechanisms and protein interactions. Its ability to act as an inhibitor or substrate in enzymatic reactions makes it a valuable tool for understanding biochemical pathways and developing new therapeutic strategies .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mode of Action
One synthesized pyrazole derivative was discussed as causing 4 t1 cells to die by preventing wound healing and colony formation, delaying the g0/g1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through dna .
Biochemical Pathways
Pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Pharmacokinetics
The compound’s molecular weight is 17459 , which may influence its bioavailability.
Result of Action
As mentioned earlier, a synthesized pyrazole derivative was found to induce apoptosis in 4 t1 cells .
Action Environment
It is known that the compound is stable under normal temperature and pressure .
properties
IUPAC Name |
4-chloro-2-methylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCIHVXGDFWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide |
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